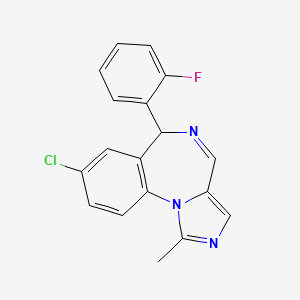

8-Chloro-6-(2-fluorophenyl)-1-methyl-6H-imidazo(1,5-a)(1,4)benzodiazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

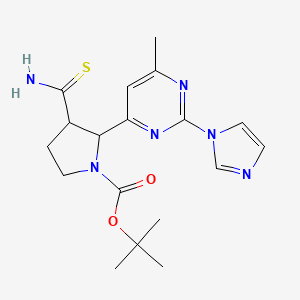

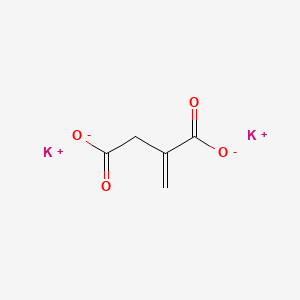

This compound is also known as Midazolam . It is a water-soluble benzodiazepine and has the empirical formula C18H13ClFN3 . The molecular weight of this compound is 325.77 . It is a ligand for the GABA A receptor benzodiazepine modulatory site and is a CYP3A4 substrate .

Synthesis Analysis

Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .Molecular Structure Analysis

The molecular structure of Midazolam is complex, with a central benzodiazepine ring fused with an imidazole ring . The molecule also contains a chloro group at the 8th position, a fluoro group on the phenyl ring at the 6th position, and a methyl group attached to the nitrogen of the imidazole ring .Chemical Reactions Analysis

The synthesis of Midazolam involves several chemical reactions, including the condensation of benzodiazepines with isocyanide reagents . This process results in the formation of imidazobenzodiazepine intermediates .Physical And Chemical Properties Analysis

Midazolam is a white to light yellow crystalline compound . It is insoluble in water . The hydrochloride salt of midazolam, which is formed in situ, is soluble in aqueous solutions . The molecular weight of Midazolam is 325.77 .Mechanism of Action

Safety and Hazards

Midazolam is a potent drug and a potential occupational reproductive hazard . It has been associated with respiratory depression and respiratory arrest, especially when used for sedation in noncritical care settings . In some cases, where this was not recognized promptly and treated effectively, death or hypoxic encephalopathy has resulted .

properties

CAS RN |

59469-74-8 |

|---|---|

Product Name |

8-Chloro-6-(2-fluorophenyl)-1-methyl-6H-imidazo(1,5-a)(1,4)benzodiazepine |

Molecular Formula |

C18H13ClFN3 |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-6H-imidazo[1,5-a][1,4]benzodiazepine |

InChI |

InChI=1S/C18H13ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-10,18H,1H3 |

InChI Key |

YXYAKNHSGBDEME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(N=C2)C4=CC=CC=C4F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-Dichlorophenyl)-3-azaspiro[5.5]undecan-9-amine](/img/structure/B8689929.png)

![3H-Imidazo[4,5-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B8689969.png)

![tert-Butyl 5-methoxy-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8689993.png)